molecular formula C27H34O11 B12463059 2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12463059
M. Wt: 534.6 g/mol
InChI Key: ZTIZEXUIEBLYBL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Phillyrin undergoes several types of chemical reactions, including:

    Oxidation: Phillyrin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert phillyrin into its reduced forms.

    Substitution: Phillyrin can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Phillyrin is unique compared to other lignan glycosides due to its specific pharmacological properties and molecular targets. Similar compounds include:

Biological Activity

The compound 2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as Phillyrin , is a lignan glycoside primarily extracted from the Chinese medicinal plant Forsythia suspensa. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyDetails
Molecular Formula C27H34O11
Molecular Weight 534.6 g/mol
IUPAC Name 2-[4-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Canonical SMILES COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC

Phillyrin exerts various biological effects through multiple mechanisms:

  • Anti-inflammatory Activity
    • Phillyrin inhibits the expression of phosphorylated NF-κB p65 protein, which is crucial in inflammatory responses. This inhibition leads to reduced levels of pro-inflammatory cytokines and mediators .
  • Antioxidant Properties
    • The compound has demonstrated the ability to decrease oxidative stress by reducing reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
  • Anti-obesity Effects
    • It inhibits adipose triglyceride lipase (ATGL), which plays a significant role in lipid metabolism. This inhibition reduces the breakdown of triglycerides into free fatty acids .
  • Antitumor Activity
    • Phillyrin has been shown to downregulate vascular endothelial growth factor (VEGF), which is involved in tumor angiogenesis. It also upregulates endostatin expression, contributing to its anti-tumor effects .

Anticancer Potential

Research indicates that Phillyrin exhibits significant anticancer activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting cell proliferation and inducing apoptosis in breast cancer cells through modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

Phillyrin has shown promise in neuroprotection by reducing neuroinflammation and oxidative stress in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

Cardiovascular Benefits

The compound's anti-inflammatory and antioxidant properties contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness. Studies suggest that Phillyrin may help lower blood pressure and improve lipid profiles in animal models.

Case Studies

  • Breast Cancer Study : In vitro studies demonstrated that Phillyrin significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism involved modulation of the PI3K/Akt signaling pathway .
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, Phillyrin administration resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Properties

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

IUPAC Name

2-[4-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H34O11/c1-32-18-7-4-13(8-20(18)34-3)25-16-11-36-26(17(16)12-35-25)15-6-5-14(9-19(15)33-2)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,16-17,21-31H,10-12H2,1-3H3

InChI Key

ZTIZEXUIEBLYBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC

Origin of Product

United States

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